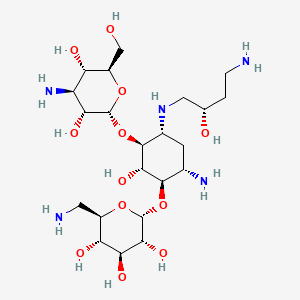
4-Trifluoromethoxy-N-(2-trifluoromethyl-benzyl)-benzamidine
Overview
Description
BZAD-01 is a potent, selective, and orally active inhibitor of the NMDA NR2B subunit. It has a Ki value of 72 nM and is known for its ability to improve postural asymmetry and reduce apomorphine-induced rotation . This compound is primarily used in scientific research, particularly in the fields of neuroscience and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BZAD-01 involves several steps, starting with the preparation of the core structureThe reaction conditions typically involve the use of methanol and dimethyl sulfoxide (DMSO) as solvents, with ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of BZAD-01 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BZAD-01 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions are common, particularly involving the trifluoromethoxy and trifluoromethyl groups
Common Reagents and Conditions
Common reagents used in these reactions include methanol, DMSO, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and ultrasonic assistance to ensure complete reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of different oxidized derivatives of BZAD-01 .
Scientific Research Applications
BZAD-01 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the NMDA NR2B subunit and its role in neuronal signaling and neurodegenerative disorders
Neurodegenerative Disorders: BZAD-01 has shown potential in reducing dopaminergic neuron loss in models of Parkinson’s disease
Pain Research: The compound is used to investigate its effects on hyperalgesia and other pain-related conditions
Pharmacology: BZAD-01 is used to study the pharmacological effects of NMDA receptor antagonists and their potential therapeutic applications
Mechanism of Action
BZAD-01 exerts its effects by selectively inhibiting the NMDA NR2B subunit. This inhibition reduces the activity of NMDA receptors, which are involved in synaptic transmission and plasticity. The compound’s molecular targets include the NR2B subunit, and its pathways involve the modulation of calcium ion flow and neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
- CGP 78608 hydrochloride
- Orphenadrine
- UK-240455
- Gacyclidine
- L-689560
Uniqueness
BZAD-01 is unique due to its high selectivity and potency as an NMDA NR2B subunit inhibitor. Its oral activity and ability to improve postural asymmetry and reduce apomorphine-induced rotation make it a valuable tool in neuroscience research .
properties
IUPAC Name |
4-(trifluoromethoxy)-N'-[[2-(trifluoromethyl)phenyl]methyl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O/c17-15(18,19)13-4-2-1-3-11(13)9-24-14(23)10-5-7-12(8-6-10)25-16(20,21)22/h1-8H,9H2,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOCAMFQDLFNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(C2=CC=C(C=C2)OC(F)(F)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















